molecular formula C15H13BrO B14629353 (2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran CAS No. 58253-89-7

(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14629353
CAS No.: 58253-89-7
M. Wt: 289.17 g/mol
InChI Key: MYSKOYBSIXTZER-DZGCQCFKSA-N
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Description

(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran is a chiral organic compound with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenyl-2H-chromene and bromine.

    Bromination: The bromination of 2-phenyl-2H-chromene is carried out using bromine in the presence of a suitable solvent like dichloromethane. The reaction is typically performed at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

(2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran: shares similarities with other brominated benzopyran derivatives and chiral compounds with phenyl groups.

    (2R,4R)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran: A diastereomer with different stereochemistry at the 4 position.

    (2S,4S)-4-Bromo-2-phenyl-3,4-dihydro-2H-1-benzopyran: A diastereomer with different stereochemistry at the 2 position.

Uniqueness

  • The unique stereochemistry of this compound imparts distinct chemical reactivity and biological activity compared to its diastereomers and other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

58253-89-7

Molecular Formula

C15H13BrO

Molecular Weight

289.17 g/mol

IUPAC Name

(2R,4S)-4-bromo-2-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C15H13BrO/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15H,10H2/t13-,15+/m0/s1

InChI Key

MYSKOYBSIXTZER-DZGCQCFKSA-N

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2[C@H]1Br)C3=CC=CC=C3

Canonical SMILES

C1C(OC2=CC=CC=C2C1Br)C3=CC=CC=C3

Origin of Product

United States

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